molecular formula C39H70N7O18P3S B1196053 alpha-Hydroxy stearoyl-coa CAS No. 38861-93-7

alpha-Hydroxy stearoyl-coa

Cat. No. B1196053
CAS RN: 38861-93-7
M. Wt: 1050 g/mol
InChI Key: OJQMIXCIJFLULT-LPSUQUFLSA-N
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Description

Alpha-Hydroxy stearoyl-coa, also known as Stearoyl-CoA, is a coenzyme involved in the metabolism of fatty acids . It is an 18-carbon long fatty acyl-CoA chain that participates in an unsaturation reaction . The reaction is catalyzed by the enzyme stearoyl-CoA desaturase, which is located in the endoplasmic reticulum .


Synthesis Analysis

Stearoyl-CoA desaturase 1 (SCD1) converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .


Molecular Structure Analysis

The molecular formula of Stearoyl-CoA is CHNOPS with an average mass of 1033.996 Da and a Monoisotopic mass of 1033.376221 Da . The structure of human SCD1 (hSCD1) in complex with stearoyl-CoA substrate and two zinc ions has been determined .


Chemical Reactions Analysis

Stearoyl-CoA participates in an unsaturation reaction, which is catalyzed by the enzyme stearoyl-CoA desaturase . It forms a cis-double bond between the ninth and tenth carbons within the chain to form the product oleoyl-CoA .


Physical And Chemical Properties Analysis

Stearoyl-CoA is a coenzyme involved in the metabolism of fatty acids . It is an 18-carbon long fatty acyl-CoA chain that participates in an unsaturation reaction .

Scientific Research Applications

Cancer Research

Alpha-Hydroxy stearoyl-CoA: plays a significant role in cancer research due to its involvement in lipid metabolism. The enzyme stearoyl-CoA desaturase 1 (SCD1) , which converts saturated fatty acids to monounsaturated fatty acids, is often upregulated in cancer cells. This upregulation contributes to cancer cell proliferation, invasion, and chemoresistance . Targeting SCD1 has been considered a potential approach for cancer treatment, as it is involved in regulating ferroptosis resistance .

Cancer Stem Cell Biology

In the context of cancer stem cells, SCD1 is crucial for maintaining the balance between monounsaturated and saturated fatty acids. This balance is essential for membrane fluidity, cellular signaling, and gene expression. High expression of SCD1 in cancer stem cells is associated with tumor progression, metastasis, and drug resistance . Therefore, inhibiting SCD1 expression or activity could be a promising strategy to suppress cancer cell survival and self-renewal .

Metabolic Regulation

Alpha-Hydroxy stearoyl-CoA: is also involved in the broader scope of metabolic regulation. Alterations in lipid metabolism, such as those mediated by SCD1, can have profound effects on cellular processes. These include energy production, structural component synthesis, and the regulation of metabolic pathways .

Hepatocellular Carcinoma

Specifically, in hepatocellular carcinoma, the increased expression and activity of SCD1 have been observed. This enzyme’s activity is linked to the conversion of saturated fatty acids to Δ9-monounsaturated fatty acids, which are implicated in the malignancy of hepatocellular carcinoma cells .

Lipidomics and Biomarker Discovery

The study of lipid profiles, or lipidomics, can benefit from understanding the role of alpha-Hydroxy stearoyl-CoA in lipid metabolism. As a biomarker, the activity of SCD1 could provide insights into the state of disease progression and the efficacy of therapeutic interventions .

Nutritional Science

In nutritional science, the impact of diet on the expression of enzymes like SCD1 is of interest. Dietary components can influence the metabolism of fatty acids, and consequently, the activity of alpha-Hydroxy stearoyl-CoA . This has implications for understanding diet-related diseases and conditions .

Drug Development

The role of alpha-Hydroxy stearoyl-CoA in various diseases makes it a target for drug development. Inhibitors of SCD1 are being explored for their potential to treat conditions where lipid metabolism is disrupted, such as in metabolic syndrome and certain types of cancer .

Genetic Studies

Finally, genetic studies involving alpha-Hydroxy stearoyl-CoA can shed light on the genetic regulation of lipid metabolism. Mutations or variations in genes encoding enzymes like SCD1 can have significant health implications, influencing susceptibility to diseases and response to treatments .

Safety and Hazards

The resistance of SCD1 inhibition may occur in certain tumors due to tumor heterogeneity and metabolic plasticity . This review summarizes recent advances in the regulation and function of SCD1 in tumors and discusses the potential clinical application of targeting SCD1 for cancer treatment .

Future Directions

This review summarizes the metabolic targets for cancer treatment and provides an overview of the current status of clinical trials targeting cancer metabolism . Additionally, it deciphers crucial factors that limit the efficacy of metabolism-based therapies and proposes future directions .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-hydroxyoctadecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27-,28+,31+,32+,33-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQMIXCIJFLULT-LPSUQUFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hydroxy stearoyl-coa

CAS RN

38861-93-7
Record name 2-Hydroxyoctadecanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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